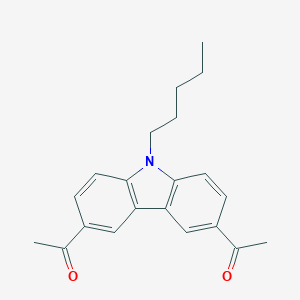

3,6-Diacetyl-9-n-amylcarbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10511-39-4 |

|---|---|

Molecular Formula |

C21H23NO2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |

InChI |

InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |

InChI Key |

ONKOWYDIQMQTBF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

Synonyms |

3,6-Diacetyl-9-pentyl-9H-carbazole |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,6 Diacetyl 9 N Amylcarbazole

Precursor Synthesis and N-Alkylation Approaches

The journey towards 3,6-diacetyl-9-n-amylcarbazole begins with the functionalization of the carbazole (B46965) nitrogen. The introduction of an n-amyl group is a key step that enhances solubility and influences the final properties of the molecule.

N-Alkylation of Carbazole Derivatives with Long Alkyl Chains

The introduction of alkyl chains to the nitrogen atom of carbazole is a widely practiced modification to improve the solubility and processability of carbazole-based materials. chemrxiv.org Various methods have been developed for the N-alkylation of carbazoles, including reactions with alkyl halides, dialkyl sulfates, and arenesulfonic acid alkyl esters. google.com The use of long-chain alkyl bromides, such as n-amyl bromide, is a common approach. asianpubs.org The reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Several catalytic systems have been explored to enhance the efficiency of N-alkylation. Phase-transfer catalysts, for instance, have been employed in two-phase systems to facilitate the reaction between the carbazole salt and the alkyl halide. google.com Other approaches include the use of alkali metal carbonates under microwave irradiation and metal-catalyzed methods like the Buchwald-Hartwig amination. beilstein-journals.org The choice of method often depends on the specific substrate and the desired reaction conditions.

Optimization of Reaction Conditions for N-Amyl Group Incorporation

The successful incorporation of the n-amyl group onto the carbazole nitrogen requires careful optimization of reaction parameters to maximize yield and minimize side reactions. Key factors to consider include the choice of base, solvent, temperature, and reaction time.

For the N-alkylation of carbazole with n-amyl bromide, a common procedure involves the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction progress is often monitored by techniques like thin-layer chromatography (TLC). Studies have shown that for longer alkyl chains, higher reaction temperatures may be necessary to achieve good yields. asianpubs.org However, excessively high temperatures can lead to undesired side products. google.com Therefore, a balance must be struck to ensure efficient conversion without compromising the integrity of the product.

| Parameter | Condition | Rationale |

| Alkylating Agent | n-Amyl bromide | Provides the desired n-amyl group. |

| Base | Sodium hydride (NaH) | A strong base that effectively deprotonates the carbazole nitrogen. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that dissolves the reactants and facilitates the reaction. |

| Temperature | Varies (often elevated) | Higher temperatures can increase the reaction rate, especially for longer alkyl chains. |

| Reaction Time | Monitored by TLC | Ensures the reaction proceeds to completion. |

Regioselective Diacetylation at the Carbazole 3,6-Positions

Following the successful N-alkylation, the next critical step is the introduction of two acetyl groups specifically at the 3 and 6 positions of the carbazole ring. This regioselectivity is paramount for defining the electronic and structural characteristics of the final molecule.

Friedel-Crafts Acylation Protocols for 3,6-Disubstitution

The Friedel-Crafts acylation is a classic and widely used method for introducing acyl groups onto aromatic rings. libretexts.orgnumberanalytics.comusask.cathieme.de In the context of synthesizing this compound, this reaction is employed to introduce two acetyl groups onto the N-alkylated carbazole precursor. The reaction typically involves treating the 9-n-amylcarbazole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. numberanalytics.comusask.camedjchem.com

Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com The choice of catalyst can significantly influence the reaction's outcome. numberanalytics.com For instance, the reaction of N-ethylcarbazole with acetyl chloride in the presence of a boron trifluoride-acetonitrile complex has been reported to give 3,6-diacetyl-9-ethylcarbazole in high yield. medjchem.com This suggests that similar conditions could be applicable for the synthesis of the 9-n-amyl analogue.

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich carbazole ring. usask.ca The deactivating nature of the first introduced acetyl group directs the second acylation to the other electron-rich position, which in the case of carbazole, is preferentially the 3 and 6 positions.

Control of Regioselectivity in Carbazole Functionalization

Achieving high regioselectivity for the 3,6-diacetylation of 9-n-amylcarbazole is crucial. The electronic properties of the carbazole nucleus and the directing effects of the substituents play a significant role in determining the position of electrophilic attack. The nitrogen atom of the carbazole ring is an activating group, directing electrophiles to the 3, 6, and 9 positions. However, since the 9-position is already alkylated, the 3 and 6 positions become the most favorable sites for acylation.

The introduction of the first acetyl group at either the 3 or 6 position deactivates the ring towards further electrophilic substitution. However, the deactivation is not strong enough to prevent a second acylation, especially under forcing conditions. The directing effect of the first acetyl group, which is a meta-director, combined with the ortho, para-directing effect of the nitrogen atom, strongly favors the introduction of the second acetyl group at the 6-position (if the first was at 3) or the 3-position (if the first was at 6). This inherent electronic preference of the carbazole system facilitates the desired 3,6-disubstitution pattern. researchgate.net

Recent advancements in catalysis have also provided tools for achieving high regioselectivity in carbazole functionalization. While Friedel-Crafts acylation often provides good selectivity for the 3 and 6 positions, other methods involving directing groups can offer even more precise control over the substitution pattern. researchgate.netchim.itacs.org

Advanced Synthetic Routes to Diacetylated and N-Alkylated Carbazole Derivatives

While the sequential N-alkylation followed by Friedel-Crafts diacetylation represents a standard approach, researchers are continuously exploring more efficient and versatile synthetic routes. One-pot procedures and the use of novel catalytic systems are at the forefront of these efforts. For instance, methods that combine C-H activation and functionalization are emerging as powerful tools for the direct and selective modification of the carbazole scaffold. chim.it

Furthermore, the development of new synthetic methodologies for carbazole derivatives is often driven by the need for materials with specific electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov The functionalization of the carbazole core with both alkyl and acetyl groups, as in this compound, is a strategy to fine-tune these properties.

Metal-Catalyzed Cross-Coupling Reactions for Carbazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of the carbazole skeleton. researchgate.netchim.itbohrium.com Palladium-based catalysts are particularly prominent in this area, facilitating reactions such as acylation and arylation at specific positions of the carbazole ring. nih.govrsc.orgbeilstein-journals.org

These methods often employ a directing group to achieve high regioselectivity. researchgate.net For instance, palladium-catalyzed C-H acylation can selectively introduce acyl groups onto the carbazole core. rsc.orgrsc.org Theoretical studies have provided insights into the mechanisms of these reactions, confirming that for NH-carbazoles, C-H activation at the C1-position is often favored when using a transient directing group like norbornene. rsc.orgrsc.org This site-selectivity is crucial for building complex carbazole architectures.

Palladium-catalyzed reactions are not limited to acylation. The synthesis of N-arylated carbazoles can be achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org Furthermore, dual catalytic systems, combining palladium catalysis with photoredox catalysis, have been developed for the mono-arylation or acylation of N-protected carbazoles at room temperature. researchgate.net

Below is a table summarizing representative metal-catalyzed cross-coupling reactions for carbazole functionalization.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Carbazole Functionalization

| Reaction Type | Catalyst System | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|---|

| C-H Acylation | Pd(OAc)₂ / NHPI | N-pyridyl carbazole | Toluene | C-1 Acylated carbazole | nih.gov |

| C-H Acylation | Pd(II) / Norbornene | NH-carbazole | Benzoic anhydride | C-1 Acylated carbazole | rsc.orgrsc.org |

| N-Arylation | Pd(OAc)₂ / Xantphos | Cyclic iodonium salt | Aniline | N-arylcarbazole | beilstein-journals.org |

| C-H Arylation | Pd(II) / 8-aminoquinoline | Carbazole-3-carboxamide | Aryl source | C-2 Arylated carbazole | researchgate.net |

| C-N Coupling | Pd catalyst / Photocatalyst | N-substituted 2-aminobiaryl | - | Carbazole | nih.gov |

Cascade and Domino Reaction Sequences in Carbazole Synthesis

Cascade reactions, also known as domino reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. vu.nl This approach offers significant advantages in terms of atom economy and operational simplicity, allowing for the rapid construction of complex molecular architectures from simple precursors. vu.nlrsc.org

Several cascade strategies have been successfully applied to the synthesis of the carbazole framework. rsc.org One notable example is the diverted Bischler-Napieralski reaction, which, in an unexpected turn, leads to the selective formation of carbazole products through a complex cascade mechanism involving at least ten elementary steps. vu.nlacs.org This method provides access to a variety of substituted carbazoles under mild, metal-free conditions. acs.org

Gold-catalyzed cascade reactions have also proven effective. For instance, the annulation of conjugated alkynes bearing an azide (B81097) group with arenes, catalyzed by gold(I), produces annulated [c]carbazoles through the formation of two carbon-carbon bonds and one carbon-nitrogen bond. rsc.org Another approach involves a gold(III)-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols, which leads to carbazole analogs in good yields. rsc.org Lewis acids can also mediate cascade reactions, such as the annulation of bromomethyl indoles with arenes to form benzo[b]ring fused carbazoles. rsc.org

The following table provides examples of cascade reactions employed in carbazole synthesis.

Table 2: Examples of Cascade Reactions in Carbazole Synthesis

| Reaction Name/Type | Catalyst/Reagent | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Diverted Bischler-Napieralski | POCl₃ | Styrylacetamide derivative | Substituted carbazole | Metal-free, complex mechanism | vu.nlacs.org |

| Gold-Catalyzed Annulation | Gold(I) catalyst | Azide-diyne and arene | Annulated [c]carbazole | Forms three new bonds | rsc.org |

| Gold-Catalyzed Cyclization | AuCl₃ | 1-(indol-2-yl)-3-alkyn-1-ol | Carbazole analog | Fused benzene (B151609) ring formation | rsc.org |

| Lewis Acid-Catalyzed Annulation | Zn(OTf)₂ | 2-Bromomethylindole and arene | Benzo[b]carbazole | Forms complex heterocycles | rsc.org |

| Alkylation/Olefination Cascade | Sc(OTf)₃ / Cs₂CO₃ | Indolecarboxaldehyde and donor-acceptor cyclopropane | Dihydrocarbazole or Carbazole | Formal (3+3) cycloaddition | acs.org |

Multi-Component Approaches for Complex Carbazole Architectures

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that contains the essential parts of all the initial reactants. beilstein-journals.org This strategy is highly valued in synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity. beilstein-journals.orgnih.gov

For carbazole synthesis, MCRs provide a powerful means to construct polysubstituted tetrahydrocarbazole and carbazole derivatives. A notable example is the copper-catalyzed three- or four-component reaction involving 2-methylindole, an aromatic aldehyde, and a cyclic dienophile. beilstein-journals.orgnih.gov This reaction proceeds via an in-situ generated indole-2,3-quinodimethane, which then undergoes a Diels-Alder reaction with the dienophile to afford diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.orgnih.gov

The versatility of this approach allows for the use of various dienophiles, leading to a wide range of complex spiro-fused carbazole structures, such as spiro[carbazole-3,3'-indolines] and spiro[carbazole-3,5'-pyrimidines]. beilstein-journals.orgnih.gov The reaction conditions are typically straightforward, involving a copper catalyst in a suitable solvent at elevated temperatures. nih.gov

An example of a multi-component reaction for the synthesis of a spiro[carbazole-2,3'-indoline] is detailed in the table below.

Table 3: Example of a Multi-Component Reaction for Carbazole Synthesis

| Reaction Type | Catalyst | Components | Product | Yield | Reference |

|---|---|---|---|---|---|

| Three-Component Spirocarbazole Synthesis | CuSO₄ | 2-Methylindole, Benzaldehyde, 2-(1-benzyl-2-oxoindolin-3-ylidene)malononitrile | Spiro[carbazole-2,3'-indoline] derivative | 51% | beilstein-journals.orgnih.gov |

Table of Mentioned Chemical Compounds

Structure Property Relationships in 3,6 Diacetyl 9 N Amylcarbazole Systems

Influence of 3,6-Diacetyl Substitution on Electronic Structure and Photophysical Characteristics

The introduction of acetyl groups at the 3 and 6 positions of the carbazole (B46965) core, along with the n-amyl group at the 9-position, significantly sculpts the molecule's electronic and light-emitting properties. These substitutions are not merely decorative; they are functional modifications that dictate the potential applications of the compound, particularly in the realm of organic electronics.

Modulation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are pivotal in determining a molecule's electronic behavior, including its ability to donate or accept electrons. ossila.com In carbazole-based systems, the energy levels of these frontier orbitals can be precisely adjusted through chemical modification. nankai.edu.cnnih.gov

The acetyl groups, being electron-withdrawing in nature, are expected to lower both the HOMO and LUMO energy levels of the carbazole core. This effect stems from the stabilization of the electron density on the aromatic ring system. The carbazole moiety itself is an electron-donating group, and its functionalization at various positions (2, 7, 3, 6, and 9) allows for the fine-tuning of its electronic properties. mdpi.com The addition of alkyl chains, such as the n-amyl group, can further influence the HOMO levels by enhancing the electron-donating ability of the carbazole. mdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting and understanding these energy levels. researchgate.net For instance, in related donor-acceptor-donor compounds, the calculated HOMO-LUMO gaps show good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The difference in these gaps is often primarily influenced by the LUMO energy level. nankai.edu.cn

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Carbazole Core | -5.50 (Typical) | -2.10 (Typical) | 3.40 (Typical) |

| Effect of 3,6-Diacetyl Groups | Lowered | Lowered | Reduced |

| Effect of N-Amyl Group | Slightly Raised | Minimally Affected | Slightly Reduced |

Note: The values presented are illustrative and based on general principles of substituent effects on carbazole derivatives. Actual values for 3,6-Diacetyl-9-n-amylcarbazole would require specific experimental or computational determination.

Effects on Conjugation Pathways and Aromaticity

Aromaticity is a key chemical property where a conjugated ring system exhibits enhanced stability. fsu.edulibretexts.orgucalgary.ca This stability is a manifestation of cyclic delocalization and resonance. fsu.edu To be aromatic, a molecule must be cyclic, planar, fully conjugated, and possess 4n+2 π electrons. libretexts.orgucalgary.ca

The planarity of the carbazole system is crucial for optimal π-orbital overlap and, consequently, for its aromatic character. unibas.it While the carbazole core is largely planar, the attachment of substituent groups can introduce some degree of torsion, which may slightly alter the conjugation efficiency.

Impact on Triplet Energy and Photoluminescence Quantum Yield

The triplet energy (T₁) level is a critical parameter, especially for applications in phosphorescent organic light-emitting diodes (OLEDs), where it dictates the ability of a host material to effectively confine the triplet excitons of a guest emitter. frontiersin.orgrsc.org High triplet energy is particularly desirable for blue phosphorescent emitters. frontiersin.org Carbazole derivatives are often used as host materials due to their potential for high triplet energies. frontiersin.orgrsc.org

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission of photons from a material after it has absorbed photons. horiba.comd-nb.infoedinst.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comd-nb.info For carbazole-based materials, the PLQY can be significantly affected by the nature and position of substituents. Factors that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing to non-emissive triplet states, will lower the PLQY. d-nb.info Conversely, rigidifying the molecular structure and minimizing non-radiative pathways can enhance the PLQY. The specific impact of the 3,6-diacetyl and N-amyl groups on the PLQY of this particular carbazole would depend on the interplay of electronic and steric factors that influence the rates of radiative and non-radiative decay. In some systems, a step-like increase in quantum yield with increasing photon energy has been observed, which is a characteristic of carrier multiplication. nih.gov

| Property | Typical Range for Carbazole Hosts | Influence of 3,6-Diacetyl Groups | Influence of N-Amyl Group |

| Triplet Energy (T₁) | 2.7 - 3.1 eV frontiersin.org | May slightly lower T₁ due to extended conjugation | Generally minor effect |

| Photoluminescence Quantum Yield (PLQY) | Varies widely (e.g., from <0.01 to >0.8) d-nb.info | Can be quenched by non-radiative pathways or enhanced by structural rigidity | Can influence solid-state packing and thus affect aggregate quenching |

Note: These are generalized trends. The actual values are highly dependent on the specific molecular structure and its environment.

Role of the N-Amyl Group in Intermolecular Interactions and Film Morphology

The N-amyl group, a five-carbon alkyl chain attached to the nitrogen atom of the carbazole, plays a crucial, albeit indirect, role in the electronic properties by primarily influencing the material's solid-state characteristics. Its effects are most pronounced in the context of intermolecular interactions and the morphology of thin films.

Steric Effects and Control of Molecular Packing

In the solid state, the way molecules arrange themselves, known as molecular packing, has a profound impact on the material's bulk properties, including charge transport. rsc.org The N-amyl group, due to its size and flexibility, exerts significant steric hindrance. This steric bulk can prevent the close π-π stacking of the carbazole cores of adjacent molecules. researchgate.net While strong π-π stacking can be beneficial for charge transport in some cases, controlling this interaction is key to optimizing performance. The N-substitution on a carbazole unit can lead to a more twisted backbone structure in polymers, which can affect molecular ordering. rsc.org

The length and branching of the alkyl chain at the N-9 position of carbazole are known to influence the crystal packing. unibas.it Longer or bulkier alkyl groups can disrupt the otherwise planar stacking of the carbazole units, leading to different polymorphic forms with distinct photophysical properties. This control over molecular packing is a powerful tool for tuning the material's characteristics for specific applications.

Influence on Thin Film Formation and Surface Characteristics

The formation of uniform, high-quality thin films is essential for the fabrication of many organic electronic devices. diva-portal.org The N-amyl group enhances the solubility of the carbazole derivative in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating. researchgate.net

The morphology of a thin film, including its surface roughness and the presence of domains or grain boundaries, is heavily influenced by the intermolecular forces at play during film formation. mdpi.commdpi.com The N-amyl group, by modulating the intermolecular interactions, can affect the nucleation and growth of crystalline domains within the film. diva-portal.org Studies on other organic thin films have shown that the substrate's surface energy can also play a significant role in the final film morphology. nih.gov The interplay between the molecule's intrinsic packing tendencies, as influenced by the N-amyl group, and the processing conditions determines the final surface characteristics of the film.

Synergistic Effects of 3,6-Diacetylation and N-Amylation on Charge Transport Mechanisms

The molecular architecture of this compound is defined by three key components: the carbazole core, two acetyl groups at the 3 and 6 positions, and an n-amyl group attached to the nitrogen atom at the 9-position. The carbazole unit provides a rigid, electron-rich platform known for its hole-transporting capabilities. sci-hub.boxrsc.org The strategic placement of electron-withdrawing acetyl groups and an electron-donating alkyl (n-amyl) chain creates a unique electronic environment that synergistically influences its charge transport properties. This functionalization is a common strategy to fine-tune the optoelectronic characteristics of organic semiconducting materials. arxiv.orgscielo.org.mx

Enhancement of Hole Transport Efficiency and Mobility

The efficiency of hole transport in carbazole-based materials is intrinsically linked to molecular packing in the solid state and the energy barrier for charge hopping between adjacent molecules.

Role of N-Amylation: The attachment of an n-amyl group to the carbazole nitrogen serves multiple functions. Primarily, the long alkyl chain disrupts intermolecular π-π stacking to some extent, which can prevent crystallization and promote the formation of stable amorphous films. sci-hub.box Amorphous glasses are often desired in organic light-emitting diodes (OLEDs) to ensure device stability and uniformity. While strong π-π stacking can sometimes lead to very high mobility in single crystals, well-organized amorphous films can still exhibit effective hole transport. mdpi.comrsc.org The solubility imparted by the n-amyl group is also a significant practical advantage for solution-based processing of electronic devices.

Tuning of Electron-Donating and Electron-Accepting Characteristics

The combination of different functional groups on the carbazole core allows for precise tuning of its electronic character, creating a molecule with both electron-donating and electron-accepting features.

Electron-Donating Core and Alkyl Group: The carbazole heterocycle is inherently an electron-donating system due to the lone pair of electrons on the nitrogen atom that participates in the aromatic π-system. rsc.org The n-amyl group at the 9-position is a weak sigma-donating alkyl group, which slightly enhances the electron-donating nature of the carbazole nitrogen.

Electron-Accepting Acetyl Groups: In stark contrast, the acetyl (COCH₃) groups are strong electron-withdrawing groups due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. Placing these groups at the 3 and 6 positions, which are electronically coupled to the nitrogen atom, creates a significant intramolecular charge-transfer character. beilstein-journals.org This "D-A-D" (Donor-Acceptor-Donor) type structure, where the carbazole is the donor and the acetyl groups are the acceptors, is a well-established design principle for tuning optical and electronic properties. nih.gov

This intramolecular push-pull system significantly impacts the HOMO and LUMO energy levels. The electron-donating carbazole core primarily defines the HOMO level, while the electron-accepting acetyl groups strongly influence the LUMO level. The presence of the withdrawing groups lowers the energy of both orbitals compared to unsubstituted carbazole, which can enhance air stability and alter the material's absorption and emission spectra. arxiv.org

The table below summarizes the roles of the different chemical moieties within the molecule.

| Component | Position | Chemical Group | Electronic Character | Primary Influence |

| Core | - | Carbazole | Electron-Donating | Base for hole transport, provides rigidity |

| Substituent | 9 | n-Amyl | Weakly Electron-Donating | Enhances solubility, affects film morphology |

| Substituents | 3, 6 | Acetyl | Electron-Withdrawing | Lowers HOMO/LUMO levels, tunes charge injection |

This strategic functionalization allows this compound to have its electronic properties finely tuned, balancing hole transport capability with desired energy level alignments for specific applications in organic electronics.

Advanced Spectroscopic and Characterization Techniques for 3,6 Diacetyl 9 N Amylcarbazole Research

Comprehensive Molecular Structure Elucidation

Structural verification is the cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. For 3,6-Diacetyl-9-n-amylcarbazole, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy is used to identify the different types of protons present in the molecule. The aromatic protons on the carbazole (B46965) core are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The symmetrical substitution at the 3 and 6 positions simplifies the spectrum for the core structure. The protons of the two acetyl groups (-COCH₃) would resonate as a singlet, while the aliphatic protons of the n-amyl chain attached to the nitrogen atom would exhibit characteristic splitting patterns (triplets and multiplets) in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the carbazole framework, the carbonyl carbons of the acetyl groups, and the five distinct carbons of the n-amyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbazole Core | H-1, H-8 | ~8.2 (doublet) | ~123 |

| H-2, H-7 | ~8.0 (doublet of doublets) | ~127 | |

| H-4, H-5 | ~7.5 (doublet) | ~110 | |

| Quaternary Carbons | - | ~121, ~132, ~141 | |

| Acetyl Groups | -COCH₃ | ~2.7 (singlet) | ~27 |

| -C=O | - | ~197 | |

| n-Amyl Chain | N-CH₂- | ~4.3 (triplet) | ~44 |

| -CH₂- (β) | ~1.9 (multiplet) | ~30 | |

| -CH₂- (γ) | ~1.4 (multiplet) | ~29 | |

| -CH₂- (δ) | ~1.3 (multiplet) | ~22 | |

| -CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar carbazole derivatives and alkyl chains.

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (molecular formula C₂₁H₂₃NO₂), the expected monoisotopic mass is approximately 321.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

Electron Ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, along with several fragment ion peaks. The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would include the loss of the acetyl groups and cleavage of the n-amyl side chain. A prominent fragmentation pathway would be the loss of a butyl radical (•C₄H₉) from the amyl chain, leading to a stable cation.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |

|---|---|---|

| 321 | [C₂₁H₂₃NO₂]⁺ | Molecular Ion Peak ([M]⁺) |

| 306 | [M - CH₃]⁺ | Loss of a methyl radical |

| 278 | [M - COCH₃]⁺ | Loss of an acetyl group |

| 264 | [M - C₄H₉]⁺ | Loss of a butyl radical from the n-amyl chain |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display several key absorption bands confirming its structure. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the two aryl ketone groups is expected around 1670-1690 cm⁻¹. The presence of the carbazole's aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The aliphatic n-amyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Carbazole) |

| 2960 - 2850 | C-H Stretch | Aliphatic (n-Amyl and Acetyl CH₃) |

| 1690 - 1670 | C=O Stretch | Aryl Ketone (Acetyl) |

| 1600 - 1450 | C=C Stretch | Aromatic (Carbazole) |

| ~1360 | C-H Bend | Methyl (CH₃) |

| ~1240 | C-N Stretch | Aromatic Amine (Carbazole) |

Analysis of Electronic and Optical Properties

Beyond structural elucidation, understanding the electronic and optical properties of this compound is vital, particularly for applications in optoelectronics such as organic light-emitting diodes (OLEDs). nih.gov Spectroscopic techniques that probe electron transitions are key to this analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Carbazole and its derivatives are known to be chromophores that absorb strongly in the UV region due to π-π* transitions within the conjugated aromatic system. dergipark.org.tr For this compound, the UV-Vis spectrum is expected to show distinct absorption bands. The position and intensity of these bands are influenced by the carbazole core and the attached acetyl groups. The electron-withdrawing nature of the acetyl groups can cause shifts in the absorption maxima (λ_max) compared to unsubstituted carbazole. The n-amyl group, being a saturated alkyl chain, is not expected to significantly participate in the electronic transitions and thus has a minimal effect on the absorption spectrum. dergipark.org.tr

Table 4: Expected UV-Vis Absorption Data for this compound in Solution

| Approximate λ_max (nm) | Electronic Transition | Origin |

|---|---|---|

| ~260 - 290 | π → π | Aromatic Carbazole System |

| ~320 - 350 | π → π | Extended Conjugation with Acetyl Groups |

Photoluminescence (PL) and Electroluminescence (EL) spectroscopy are techniques used to study the light-emitting properties of materials. PL involves exciting a sample with light (photons) and measuring the emitted light, a process also known as fluorescence or phosphorescence. EL involves exciting the material with an electric current to produce light, which is the fundamental principle behind OLEDs.

Carbazole derivatives are widely studied for their strong fluorescence and are frequently used as building blocks for emissive and charge-transporting materials in OLEDs. nih.gov this compound is expected to be photoluminescent, emitting light in the blue-to-green region of the visible spectrum upon excitation with UV light. The emission wavelength and quantum yield (the efficiency of light emission) can be influenced by factors such as solvent polarity and molecular aggregation. dergipark.org.trresearchgate.net

While specific EL data requires fabrication of the compound into a device, its favorable PL properties, combined with the known charge-transport capabilities of the carbazole moiety, suggest its potential as an emissive or host material in electroluminescent devices. nih.govepa.gov

Cyclic Voltammetry for Electrochemical Energy Level Determination

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. For a material like this compound, which is of interest in organic electronics, CV is crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels govern the efficiency of charge injection, transport, and transfer in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. dergipark.org.tr

The experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the compound and a supporting electrolyte. The potential is swept in a forward and then a reverse direction, and the resulting current is measured. The voltammogram, a plot of current versus applied potential, reveals the oxidation and reduction potentials of the compound.

For carbazole derivatives, the first oxidation potential is typically associated with the removal of an electron from the HOMO level. researchgate.net The onset of this oxidation peak can be used to calculate the HOMO energy level using empirical formulas that relate it to the potential of a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net Similarly, the onset of the reduction peak, if accessible within the solvent's electrochemical window, can be used to determine the LUMO energy level. If the reduction is not observed, the LUMO level can be estimated by combining the HOMO energy with the optical band gap (Egopt) obtained from UV-Vis absorption spectroscopy. researchgate.net

Hypothetical Electrochemical Data for this compound

The following table presents hypothetical data that could be obtained from a cyclic voltammetry experiment on this compound. The values are representative for carbazole derivatives bearing electron-withdrawing acetyl groups.

| Parameter | Hypothetical Value | Description |

| Oxidation Onset Potential (Eoxonset) | 1.15 V (vs. Fc/Fc⁺) | The potential at which oxidation begins, used to calculate the HOMO energy level. |

| HOMO Energy Level (EHOMO) | -5.95 eV | Calculated from Eoxonset. This value indicates the energy required to remove an electron from the molecule. |

| Optical Band Gap (Egopt) | 3.10 eV | Determined from the onset of the absorption edge in the UV-Vis spectrum. |

| LUMO Energy Level (ELUMO) | -2.85 eV | Estimated by adding the optical band gap to the HOMO energy level (ELUMO = EHOMO + Egopt). This represents the energy of an accepted electron. |

This is an interactive data table. You can sort and filter the data.

Investigation of Film Morphology and Microstructure

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the materials but is also heavily influenced by the morphology and microstructure of the thin films used in their fabrication. Techniques such as Atomic Force Microscopy and Optical Microscopy are essential for characterizing these films.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. units.it It is an indispensable tool for evaluating the surface quality of thin films of organic semiconductors like this compound. The analysis is typically performed in tapping mode to minimize damage to the soft organic surface.

AFM imaging reveals critical details about the film's surface, including grain size, domain boundaries, and the presence of defects such as pinholes or aggregates. A key quantitative output from AFM is the surface roughness. Parameters like the average roughness (Ra) and the root-mean-square (RMS) roughness (Rq) are calculated from the topography data. researchgate.net Smooth and uniform films, characterized by low roughness values, are generally desirable as they promote efficient charge transport and prevent electrical shorts in multilayer devices.

Illustrative Surface Roughness Parameters for a this compound Film

This table shows typical roughness values that might be expected for a spin-coated thin film of a carbazole derivative, analyzed over a 5x5 µm scan area.

| Roughness Parameter | Illustrative Value | Significance |

| Average Roughness (Ra) | 0.45 nm | Represents the arithmetic average of the absolute values of the height deviations from the mean plane. A low Ra indicates a generally smooth surface. |

| Root-Mean-Square Roughness (Rq) | 0.60 nm | The standard deviation of the height values. Rq is more sensitive to large peaks and valleys than Ra. |

| Maximum Peak-to-Valley Height (Rz) | 5.2 nm | The vertical distance between the highest and lowest points on the surface, indicating the extent of surface irregularities. |

This is an interactive data table. You can sort and filter the data.

Optical Microscopy for Film Homogeneity and Phase Separation

For a film of this compound, optical microscopy can be used to quickly identify large-scale defects that might be missed by AFM, such as scratches, dust particles, or significant aggregation that can occur during film deposition processes like spin-coating or inkjet printing. Furthermore, when the carbazole derivative is blended with other materials (e.g., in a polymer matrix or as part of a bulk heterojunction in a solar cell), optical microscopy, particularly with polarized light or differential interference contrast (DIC), can be used to observe large-scale phase separation or the formation of crystalline domains. Identifying and controlling such features is critical for achieving reproducible and high-performance devices.

Theoretical and Computational Studies of 3,6 Diacetyl 9 N Amylcarbazole

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT is a powerful computational tool used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

No published studies were found that have performed geometry optimization or conformational analysis on 3,6-Diacetyl-9-n-amylcarbazole using DFT methods. Such a study would be crucial to determine the most stable three-dimensional arrangement of the atoms in the molecule, considering the rotational freedom of the n-amyl and acetyl groups.

Calculation of Frontier Molecular Orbital Energies (HOMO/LUMO) and Band Gap

There are no available data from DFT calculations on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy difference between these orbitals, known as the band gap, is a critical parameter for predicting the electronic and optical properties of a material, and this information remains uncalculated for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a standard method for studying the behavior of molecules upon absorption of light, allowing for the prediction of spectroscopic properties.

Prediction of Absorption and Emission Spectra

No research has been published that utilizes TD-DFT to predict the absorption and emission spectra of this compound. This analysis would provide valuable information about its potential applications in optoelectronic devices.

Analysis of Triplet State Character and Intersystem Crossing Pathways

The characterization of triplet states and the pathways for intersystem crossing are essential for understanding the phosphorescent properties of a molecule. Regrettably, no studies have reported on these TD-DFT calculations for this compound.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Film Formation

MD simulations can provide insights into how molecules interact with each other in a condensed phase, which is vital for understanding the properties of thin films. There is currently no published research that has employed MD simulations to investigate the aggregation behavior or film formation of this compound.

Modeling of Intermolecular Interactions in Condensed Phases

The performance of organic materials in solid-state devices is heavily influenced by the arrangement of molecules in the condensed phase, which is governed by intermolecular interactions. Computational modeling is a powerful tool to understand and predict these interactions.

Theoretical studies on various carbazole (B46965) derivatives have highlighted the importance of several types of intermolecular forces:

Hydrogen Bonding: While the core carbazole structure does not have strong hydrogen bond donors or acceptors, substituents can introduce this capability. In a study of N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide, intermolecular amide hydrogen bonds were shown to drive the formation of a one-dimensional π-stacking column structure, which is crucial for charge transport. acs.org For this compound, while it lacks strong hydrogen bond donors, the carbonyl oxygen of the acetyl groups could act as a hydrogen bond acceptor in the presence of suitable donor molecules.

π-π Stacking: The aromatic carbazole core promotes π-π stacking interactions, which are vital for charge transport along the stacking direction. The distance and orientation of these stacks significantly impact the electronic coupling between adjacent molecules. Computational studies have shown that the nature of the substituents can influence the degree and effectiveness of π-π stacking. researchgate.net

Dipole-Dipole Interactions: The acetyl groups are polar, introducing dipole moments into the molecule. The interactions between these dipoles will influence the molecular orientation in the crystal lattice.

Table 1: Key Intermolecular Interactions in Carbazole Derivatives and Their Modeled Effects

| Interaction Type | Involved Moieties in Analogous Carbazoles | Predicted Role in this compound | Modeling Techniques |

| Hydrogen Bonding | Amide groups, Hydroxyl groups | Potential for weak C-H···O interactions involving acetyl groups | Density Functional Theory (DFT), Molecular Dynamics (MD) |

| π-π Stacking | Carbazole core, other aromatic substituents | Primary interaction for charge transport pathway formation | DFT, Time-Dependent DFT (TD-DFT) |

| Van der Waals | Alkyl chains at the 9-position | Influences solubility and solid-state morphology | MD simulations, Force-field methods |

| Dipole-Dipole | Polar substituents like cyano or carbonyl groups | Affects molecular orientation and crystal packing | DFT, Electrostatic potential mapping |

This table is generated based on findings from analogous carbazole derivatives due to the absence of specific data for this compound.

Simulation of Polymerization Mechanisms and Charge Transfer Complex Formation

Polymerization Mechanisms:

Carbazole and its derivatives can be polymerized through either chemical or electrochemical methods to form conducting polymers. mdpi.com The 3 and 6 positions of the carbazole ring are the most reactive sites for oxidative polymerization. researchgate.netmdpi.com

Electrochemical Polymerization: This method involves the anodic oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and eventually a polymer film on the electrode surface. nih.gov Computational simulations using DFT can be employed to calculate the oxidation potentials of the monomer and the intermediates, providing insights into the feasibility and mechanism of electropolymerization. The calculated ionization potential can be correlated with the experimental oxidation potential. researchgate.net

Chemical Polymerization: This involves the use of chemical oxidizing agents like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate. mdpi.com The mechanism is similar to electropolymerization, involving the formation of radical cations.

For this compound, the electron-withdrawing nature of the acetyl groups would likely increase the oxidation potential compared to unsubstituted carbazole, making polymerization more difficult. However, once initiated, polymerization would proceed via coupling at the vacant positions on the carbazole core, likely leading to a polymer with a repeating unit linked through the positions ortho to the acetyl groups.

Charge Transfer Complex Formation:

Carbazole derivatives are well-known electron donors and can form charge transfer (CT) complexes with electron-acceptor molecules. These CT complexes often exhibit new optical and electronic properties not present in the individual components.

Quantum chemical calculations are instrumental in understanding the formation and properties of these complexes. rsc.org Key parameters that are typically simulated include:

Binding Energy: Calculation of the binding energy of the donor-acceptor complex to determine its stability.

Charge Transfer Character: Quantification of the amount of charge transferred from the donor (carbazole derivative) to the acceptor in the ground and excited states. Natural Bond Orbital (NBO) analysis is a common method for this. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the absorption and emission spectra of the CT complex, including the characteristic long-wavelength CT absorption band. rsc.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of the electronic transitions. In a CT complex, the HOMO is typically localized on the donor and the LUMO on the acceptor. researchgate.net

A study on a dicarbazole derivative forming co-crystals with different acceptors showed that the energy level of the acceptor's LUMO determines the transition energies of the complex. rsc.org Given that this compound has electron-withdrawing acetyl groups, its electron-donating ability would be somewhat reduced compared to unsubstituted carbazole. However, it would still be expected to form CT complexes with strong electron acceptors.

Table 2: Simulated Parameters for Charge Transfer Complexes of Carbazole Derivatives

| Parameter | Description | Typical Computational Method | Relevance to this compound |

| HOMO/LUMO Energies | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | DFT | The HOMO, localized on the carbazole core, would be stabilized by the acetyl groups, affecting the CT energy. |

| Ionization Potential | The energy required to remove an electron from the molecule. | DFT (ΔSCF method) | Higher ionization potential is expected due to acetyl groups, influencing donor strength. |

| Electron Affinity | The energy released when an electron is added to the molecule. | DFT (ΔSCF method) | The acetyl groups will increase the electron affinity. |

| Reorganization Energy | The energy required for the geometric relaxation of a molecule upon gaining or losing an electron. | DFT | Affects the rate of charge transfer in the complex. |

| Charge Transfer Integral | A measure of the electronic coupling between donor and acceptor molecules. | DFT | Crucial for determining the efficiency of charge transfer. |

This table presents parameters typically calculated for carbazole derivatives to understand their charge transfer properties. The specific values for this compound would require dedicated computational studies.

Applications of 3,6 Diacetyl 9 N Amylcarbazole in Advanced Materials Research

Organic Electronic Devices

Photoconductive and Photorefractive Materials Development

There is currently no available scientific literature detailing the synthesis or evaluation of 3,6-Diacetyl-9-n-amylcarbazole for use in photoconductive or photorefractive materials. The development of such materials typically involves the incorporation of molecules with specific electronic and optical properties. While the carbazole (B46965) moiety is a well-known building block for charge-transporting polymers and molecules used in photorefractive composites, the specific effects of the 3,6-diacetyl and 9-n-amyl substitutions on these properties have not been reported.

Research in this field would typically involve fabricating composite materials, often by doping a polymer matrix with the functional carbazole derivative. Key parameters that would be investigated include:

Photoconductivity: Measuring the increase in electrical conductivity upon exposure to light.

Two-Beam Coupling Gain: A measure of the efficiency of energy transfer between two laser beams, indicative of the photorefractive effect.

Diffraction Efficiency: The ability of the material to diffract light from a written holographic grating.

Without experimental data, no substantive findings can be presented for this compound in this application.

Advanced Functional Materials

The potential of this compound in advanced functional materials remains hypothetical in the absence of targeted research.

Development of Responsive and Sensitive Materials

The development of materials that respond to external stimuli, such as light, heat, or chemical analytes, is a significant area of materials science. Carbazole derivatives have been explored for such purposes. However, no studies have been published that investigate the use of this compound in the creation of responsive or sensitive materials. Research in this area would involve assessing how the compound's properties change in response to specific stimuli, which could be leveraged for sensing applications.

Luminescent and Optoelectronic Materials

The luminescent properties of carbazole derivatives are foundational to their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The acetyl and n-amyl groups on the carbazole core of this compound would be expected to influence its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and excited-state lifetimes.

However, a review of scientific databases reveals no published studies that characterize the luminescent and optoelectronic properties of this specific compound. A typical investigation would involve the following measurements, for which no data is currently available:

| Photophysical Property | Description | Reported Value for this compound |

| Absorption Maximum (λ_abs) | The wavelength(s) at which the compound absorbs light most strongly. | Data not available |

| Emission Maximum (λ_em) | The wavelength(s) at which the compound emits light (fluorescence or phosphorescence). | Data not available |

| Photoluminescence Quantum Yield (Φ_PL) | The efficiency of the conversion of absorbed photons to emitted photons. | Data not available |

| Excited-State Lifetime (τ) | The average time the molecule spends in an excited state before returning to the ground state. | Data not available |

Future Research Directions and Emerging Paradigms for 3,6 Diacetyl 9 N Amylcarbazole

Exploration of Green Chemistry Approaches in 3,6-Diacetyl-9-n-amylcarbazole Synthesis

Traditional synthesis routes for carbazole (B46965) derivatives, such as the Graebe-Ullmann reaction or Friedel-Crafts acylation, often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. tandfonline.comresearchgate.net The future synthesis of this compound should prioritize the principles of green chemistry to enhance sustainability and reduce environmental impact.

Emerging eco-friendly methodologies that could be adapted for its synthesis include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, improve yields, and minimize side reactions by enabling rapid and uniform heating. It has proven effective for various heterocyclic compounds, including oxadiazole and imidazole (B134444) derivatives, suggesting its applicability for the acylation of 9-n-amylcarbazole. nih.govnih.gov

Ultrasonic Irradiation : Sonochemistry offers another energy-efficient pathway. The acoustic cavitation generated by ultrasound can enhance reaction rates and yields in the synthesis of heterocyclic systems, providing a green alternative to conventional heating. nih.govmdpi.com

Use of Green Solvents and Catalysts : Replacing traditional solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly lower the environmental footprint of the synthesis. nih.govmdpi.com Furthermore, employing reusable solid acid catalysts or biocatalysts, such as those derived from chitosan, could replace hazardous and corrosive reagents typically used in Friedel-Crafts reactions. mdpi.comresearchgate.net

Atom Economy-Focused Reactions : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. mdpi.com This involves exploring catalytic C-H activation or annulation strategies that avoid the generation of wasteful byproducts. rsc.org

A potential green synthesis pathway could involve the direct C-H acylation of 9-n-amylcarbazole using a recyclable catalyst under solvent-free or microwave conditions, representing a significant improvement in sustainability over classical methods.

Deeper Understanding of Structure-Property Relationships for Rational Material Design

The functional properties of this compound are dictated by its molecular structure. A systematic investigation into its structure-property relationships is crucial for designing materials with tailored performance for specific applications. The key components of the molecule—the carbazole core, the N-amyl chain, and the 3,6-diacetyl groups—each play a distinct role.

Carbazole Core : Provides a rigid, planar π-conjugated system with inherent electron-donating capabilities and high thermal stability, making it an excellent scaffold for optoelectronic materials. dergipark.org.trresearchgate.net

N-amyl Group : The n-amyl chain attached to the nitrogen atom primarily enhances the molecule's solubility in common organic solvents. This is critical for solution-based processing techniques used in the fabrication of organic electronic devices.

3,6-Diacetyl Groups : These electron-withdrawing groups significantly influence the electronic properties of the carbazole core. They lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for applications in organic electronics. mdpi.com This substitution pattern creates a molecule with an "Acceptor-Donor-Acceptor" (A-D-A) character.

Future research should focus on quantifying these relationships through a combination of experimental characterization and computational modeling.

Table 1: Predicted Structure-Property Correlations for this compound

| Molecular Feature | Predicted Property Influence | Potential Application Benefit |

| Carbazole Core | High hole mobility, thermal stability, strong UV absorption/fluorescence. dergipark.org.tr | Hole-transport layers in OLEDs, organic solar cells, photoconductors. |

| 9-n-amyl Group | Increased solubility in organic solvents. | Enables solution-processing for large-area, low-cost device fabrication. |

| 3,6-diacetyl Groups | Lowers HOMO/LUMO energy levels, increases electron affinity. mdpi.com | Improved charge injection/extraction in electronic devices, potential for n-type character. |

Computational tools like Density Functional Theory (DFT) can predict the electronic structure and optical properties, guiding the synthesis of new derivatives with optimized characteristics for applications in OLEDs, organic photovoltaics (OPVs), and nonlinear optics. nih.govresearchgate.net

Integration into Hybrid Organic-Inorganic and Nanostructured Materials for Enhanced Performance

The performance of this compound can be significantly amplified by incorporating it into hybrid and nanostructured materials. Such integration combines the processability and functional tunability of the organic molecule with the robustness and unique properties of inorganic materials.

Future research avenues include:

Dye-Sensitized Solar Cells (DSSCs) : Carbazole derivatives are effective as sensitizers or hole-transport materials in DSSCs. dergipark.org.tr this compound could be co-adsorbed onto inorganic semiconductor surfaces like TiO2 to enhance light absorption and charge separation efficiency.

Hybrid Perovskite Solar Cells : Carbazole-based molecules are widely used as hole-transporting layers (HTLs) in perovskite solar cells. The electronic properties of this compound could be tuned to match the energy levels of perovskite absorbers, facilitating efficient hole extraction and improving device stability.

Functionalized Nanoparticles : The molecule can be used as a capping agent or surface modifier for inorganic nanoparticles (e.g., gold, quantum dots). nih.gov The carbazole unit can impart fluorescence or redox activity to the nanoparticle, creating hybrid materials for sensing, bioimaging, or catalysis. nih.gov

Organic-Inorganic Polymer Hybrids : Integrating the molecule into inorganic polymer backbones (e.g., polysiloxanes) can create durable, processable materials with the desired optoelectronic properties of the carbazole unit for applications in solid-state lighting and flexible electronics.

These hybrid systems offer a synergistic approach to material design, where the performance of the final material exceeds the sum of its individual components.

Development of Multifunctional Carbazole Derivatives for Next-Generation Advanced Applications

The 3,6-diacetyl groups in this compound are not just modulators of electronic properties; they are also versatile chemical handles for further derivatization. This opens the door to creating complex, multifunctional molecules for next-generation applications.

Table 2: Potential Derivatizations and Advanced Applications

| Reaction at Acetyl Group | Resulting Functional Group | Potential Application Area |

| Oxidation | Glyoxal | Building block for complex heterocycles, chemosensors. medjchem.com |

| Condensation Reactions | Schiff bases, Chalcones | Nonlinear optical (NLO) materials, fluorescent probes, biologically active compounds. researchgate.net |

| Knoevenagel Condensation | Dicyanovinyl or other acceptor groups | Enhanced A-D-A character for organic electronics, electrochromic materials. mdpi.com |

| Polymerization | Incorporation into polymer backbone | Photoconductive polymers, materials for OLEDs and OPVs. mdpi.com |

By strategically modifying the acetyl groups, it is possible to synthesize novel derivatives that combine, for example, high charge mobility with strong two-photon absorption for bio-imaging, or hole-transport properties with liquid crystalline behavior for advanced displays. The synthesis of A-π-D-π-A type chromophores, where the carbazole acts as the donor (D) and the modified acetyls act as acceptors (A), could lead to materials with exceptionally high nonlinear optical responses. researchgate.net This synthetic versatility positions this compound as a valuable platform molecule for exploring the frontiers of materials science.

Q & A

What are the key steps in synthesizing 3,6-Diacetyl-9-n-amylcarbazole, and how is its purity and structure validated?

Level: Basic

Methodological Answer:

Synthesis typically involves acetylation of the carbazole core using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Substitution at the 3 and 6 positions using acetyl groups via Friedel-Crafts acylation, ensuring regioselectivity through temperature modulation (e.g., 0–5°C for kinetic control) .

- Alkylation at the 9-position with n-amyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Characterization:

- Spectroscopic Validation:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl protons at δ ~2.5 ppm, carbazole aromatic protons at δ ~7.0–8.5 ppm) .

- IR Spectroscopy for acetyl C=O stretches (~1680–1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

What safety protocols are critical when handling carbazole derivatives like this compound?

Level: Basic

Methodological Answer:

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation/contact .

- Personal Protective Equipment (PPE):

- Respiratory: N95 masks or SCBA for powder handling .

- Gloves: Nitrile or neoprene gloves (tested for permeability) .

- Eye Protection: Goggles with side shields; face shields for splash risks .

- Emergency Measures:

How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) during characterization?

Level: Advanced

Methodological Answer:

- Cross-Validation:

- Compare experimental NMR shifts with computational predictions (DFT or semi-empirical methods) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .

- Reproducibility Checks:

- Repeat synthesis and analysis under identical conditions.

- Consult literature for analogous compounds (e.g., 9-benzylcarbazole derivatives) to identify expected trends .

- Contamination Mitigation: Re-purify samples and re-run spectra with deuterated solvent blanks .

What strategies optimize the synthesis yield of this compound?

Level: Advanced

Methodological Answer:

- Reagent Stoichiometry: Use 2.2 equivalents of acetylating agent to ensure complete diacetylation .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance alkylation at the 9-position .

- Reaction Monitoring: TLC or in-situ IR to track intermediate formation and adjust reaction times .

How can this compound be functionalized for fluorescence or bioactivity studies?

Level: Advanced

Methodological Answer:

- Fluorescence Tuning:

- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 1/8 positions to alter emission wavelengths .

- Conjugate with benzyl or aryl groups via Suzuki coupling to enhance π-conjugation .

- Bioactivity Modifications:

- Replace the n-amyl chain with polar groups (e.g., hydroxyl, amine) to improve solubility for in vitro assays .

- Screen derivatives against enzyme targets (e.g., kinases) using molecular docking and MD simulations .

What methodologies ensure reproducibility in studies involving this compound?

Level: Advanced

Methodological Answer:

- Data Sharing: Deposit raw spectral data (NMR FID files, HRMS traces) in open repositories (e.g., Zenodo) per FAIR principles .

- Detailed Protocols: Document reaction conditions (e.g., humidity, stirring speed) to minimize batch variability .

- Collaborative Validation: Partner with independent labs to replicate key findings, as demonstrated in multi-institutional studies .

How can computational modeling aid in predicting the reactivity of this compound?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.